N-(4-chlorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a thioacetamide linker and multiple aromatic substituents. Its structure includes a 4-chlorophenyl group at the acetamide terminus, a 4-ethylphenyl substituent at position 3 of the pyrrolopyrimidine core, and a phenyl group at position 5. The 5-methyl and 4-oxo moieties further modulate its electronic and steric properties. Crystallographic studies of analogous compounds (e.g., ) highlight the importance of hydrogen bonding and π-stacking interactions in stabilizing its conformation .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN4O2S/c1-3-19-9-15-23(16-10-19)34-28(36)27-26(24(17-33(27)2)20-7-5-4-6-8-20)32-29(34)37-18-25(35)31-22-13-11-21(30)12-14-22/h4-17H,3,18H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYOTKQKYENSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of sulfanyl-acetamide derivatives with heterocyclic cores. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Influence: The pyrrolo[3,2-d]pyrimidine core (target compound, ) offers a compact, planar structure conducive to intercalation or enzyme binding. Saturated rings (e.g., hexahydro in ) reduce rigidity, possibly diminishing target affinity compared to fully aromatic systems .
Substituent Effects: 4-Ethylphenyl (target) vs. 4-Methylphenyl (): The ethyl group increases lipophilicity (logP), which may enhance membrane permeability but could reduce aqueous solubility . Chlorophenyl vs. Methoxyphenyl (): Chlorine’s electron-withdrawing nature stabilizes the acetamide group, whereas methoxy’s electron-donating effect may alter electronic distribution in the chromeno-pyrimidine system .
Biological Activity Trends: Compounds with pyrrolo[3,2-d]pyrimidine cores (e.g., ) have demonstrated kinase inhibitory activity in prior studies, attributed to their ability to mimic ATP’s purine ring . The thioacetamide linker (common across all compounds) facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzyme active sites .
Computational Insights :
- Docking studies using AutoDock4 () on similar acetamide derivatives suggest that the 4-ethylphenyl group in the target compound may occupy hydrophobic pockets in kinase targets more effectively than smaller substituents .
- Multiwfn analysis () of electron localization functions (ELF) could predict reactive sites, such as the sulfanyl group’s nucleophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
